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Compound Name: Difluorophenyl)piperidine;hydrochl
oride

CAS No.: 1203682-32-9

Cat. No.: B2501656

Get Quote

2-(3,4-Difluorophenyl)piperidine Hydrochloride:
Technical Monograph

A Strategic Scaffold for Monoamine Transporter Modulation and CNS Drug Discovery

Executive Summary

2-(3,4-Difluorophenyl)piperidine hydrochloride (2-3,4-DFPP-HCI) represents a specialized
"privileged scaffold" in medicinal chemistry, specifically within the class of 2-arylpiperidines.
Structurally analogous to the core pharmacophore of Methylphenidate (Ritalin) and
Desoxypipradrol, this compound serves as a critical probe for investigating the Norepinephrine
and Dopamine Transporters (NET/DAT).

The incorporation of a 3,4-difluoro substitution pattern on the phenyl ring is a deliberate
bioisosteric modification designed to:
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e Block Metabolic Degradation: Fluorine atoms at the 3 and 4 positions prevent oxidative
hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4),
significantly extending in vivo half-life compared to the unsubstituted parent.

o Modulate Lipophilicity: The electron-withdrawing nature of fluorine alters the pKa of the
piperidine nitrogen and increases the logP, enhancing blood-brain barrier (BBB) permeability.

o Refine Binding Selectivity: Electronic modulation of the aromatic ring influences
stacking interactions within the transporter binding pockets.

This guide details the synthesis, pharmacological utility, and handling protocols for 2-(3,4-
Difluorophenyl)piperidine HCI, intended for researchers in neuropsychopharmacology and
forensic analysis.

Chemical Identity & Physicochemical Properties[1]
[2][3]

Property Specification
IUPAC Name 2-(3,4-Difluorophenyl)piperidine hydrochloride
1241683-60-2 (R-isomer base); Generic HCI
CAS Number
salts vary
Molecular Formula Ci1Hi3F2N[1] - HCI
Molecular Weight 233.69 g/mol (Salt); 197.23 g/mol (Free Base)
. Highly soluble in water, methanol, DMSO (>20
Solubility )
mg/mL); Insoluble in hexane/ether.
Appearance White to off-white crystalline solid.
o Moderate; storage in desiccated environment
Hygroscopicity
recommended.
Contains one stereocenter at C2. Typically
Chirality synthesized as a racemate unless asymmetric

hydrogenation is employed.
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Structural Significance

The 2-arylpiperidine core is a "privileged structure”—a molecular framework capable of
providing ligands for diverse receptors. In this specific derivative, the hydrochloride salt is
preferred for research due to its superior crystallinity and stability compared to the hygroscopic
free base (an oil or low-melting solid).

Synthesis & Production Protocols

The most robust synthetic route utilizes a Suzuki-Miyaura Coupling followed by Heterogeneous
Hydrogenation. This pathway avoids the use of unstable intermediates and allows for
scalability.
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Figure 1: Two-step synthesis of 2-(3,4-Difluorophenyl)piperidine HCI.

Detailed Protocol
Step 1: Suzuki Coupling
o Reagents: Combine 2-bromopyridine (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and

(5 mol%) in a reaction vessel.
e Solvent: Add a degassed mixture of 1,2-dimethoxyethane (DME) and 2M aqueous
(2:1 ratio).

e Reaction: Reflux under nitrogen atmosphere for 12—16 hours. Monitor by TLC
(Hexane:EtOAc 4:1).
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o Workup: Cool, extract with ethyl acetate, wash with brine, and dry over

. Purify via silica gel chromatography to yield 2-(3,4-difluorophenyl)pyridine.

Step 2: Hydrogenation (Reduction)

o Catalyst: Dissolve the pyridine intermediate in glacial acetic acid. Add Platinum Oxide (

, Adams' catalyst, 10 wt%).

o Condition: Hydrogenate in a Parr shaker at 50 psi

pressure for 24 hours at room temperature.

o Note:

is preferred over

to prevent defluorination of the aromatic ring.

o Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced
pressure.

» Basification: Neutralize residue with 10% NaOH to pH >12 and extract with dichloromethane
(DCM) to obtain the free base.

Step 3: Salt Formation

» Dissolution: Dissolve the free base oil in minimal anhydrous diethyl ether.
» Precipitation: Dropwise add 2M HCI in ether at 0°C.

« |solation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Pharmacological Applications[3][5][6][7][8][9]
Monoamine Transporter Probe (NDRI)

2-(3,4-Difluorophenyl)piperidine acts as a reuptake inhibitor for dopamine (DAT) and
norepinephrine (NET). It is often used in Structure-Activity Relationship (SAR) studies to map
the binding pocket of these transporters.
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e Mechanism: It blocks the reuptake of neurotransmitters into the presynaptic neuron,
increasing extracellular concentrations.

o Comparison: Unlike Methylphenidate, which possesses an ester group at the 2-position, this
compound lacks the ester, making it a "des-esterified" analog. This typically results in lower
potency but higher stability. It serves as a baseline to test how ring substitutions (3,4-F2)
affect affinity independent of the ester moiety.

Metabolic Stability & Bioisosterism

The 3,4-difluoro motif is a critical tool in drug design.

o Metabolic Blockade: The C-F bond is stronger than the C-H bond (116 kcal/mol vs 99
kcal/mol). Replacing hydrogens at metabolic "hotspots"” (para and meta positions) prevents
hydroxylation.

o Application: Researchers use this compound to validate whether a drug candidate's rapid
clearance is due to ring oxidation. If the difluoro analog shows significantly longer half-life in
microsome stability assays, the hypothesis is confirmed.

Forensic & Analytical Standard

With the rise of "Designer Drugs" and New Psychoactive Substances (NPS), derivatives of
methylphenidate (like 3,4-dichloromethylphenidate) have appeared on the market.[2]

o Metabolite Marker: 2-(3,4-Difluorophenyl)piperidine is a potential hydrolytic metabolite of 3,4-
difluoromethylphenidate.

o Reference Standard: Forensic labs require this hydrochloride salt to calibrate GC-MS and
LC-MS/MS instruments for detecting consumption of fluorinated phenidates.

Experimental Protocols: In Vitro Assays
Microsomal Stability Assay

Objective: To quantify the metabolic resistance conferred by the fluorine substitution.

e Preparation: Prepare a 10 mM stock of the compound in DMSO.
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 Incubation: Dilute to 1 uM in phosphate buffer (pH 7.4) containing Human Liver Microsomes
(0.5 mg protein/mL).

e Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Incubate at 37°C.

o Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing
an internal standard.

e Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

» Calculation: Plot In(concentration) vs. time to determine intrinsic clearance (

Solubility & Lipophilicity (LogD)

Objective: Determine BBB permeability potential.
e Method: Shake-flask method using Octanol/PBS (pH 7.4).

o Expectation: The 3,4-difluoro analog should exhibit a higher LogD than the unsubstituted 2-
phenylpiperidine due to the lipophilicity of fluorine (

Safety & Handling

Signal Word: WARNING

e Hazard Statements:
o H302: Harmful if swallowed (CNS stimulant potential).
o H315: Causes skin irritation.[3][4][5]
o H319: Causes serious eye irritation.[3][4][6]

o Personal Protective Equipment (PPE):
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o Nitrile gloves (0.11 mm minimum thickness).
o Safety goggles with side shields.

o Use within a fume hood to avoid inhalation of dust.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is
hygroscopic; reseal containers immediately after use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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